

Unveiling the Molecular Architecture of Basic Violet 11: A Technical Primer

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Compound of Interest

Compound Name: Basic violet 11

Cat. No.: B1585518

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This in-depth technical guide provides a comprehensive elucidation of the molecular structure of **Basic Violet 11** (C.I. 45175), a xanthene dye also known as Rhodamine 3B. This document will detail its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization, offering valuable insights for its application in research and development.

Chemical Identity and Physicochemical Properties

Basic Violet 11 is a cationic dye belonging to the rhodamine family, characterized by a xanthene core. It is crucial to distinguish **Basic Violet 11** (CAS 2390-63-8) from related compounds sometimes referred to as "**Basic Violet 11:1**," which are often salts with different counter-ions and possess distinct CAS numbers. For the purpose of this guide, all data pertains to **Basic Violet 11** with the chemical identifiers listed in the table below.

The compound presents as a reddish-violet powder and is known for its fluorescent properties.

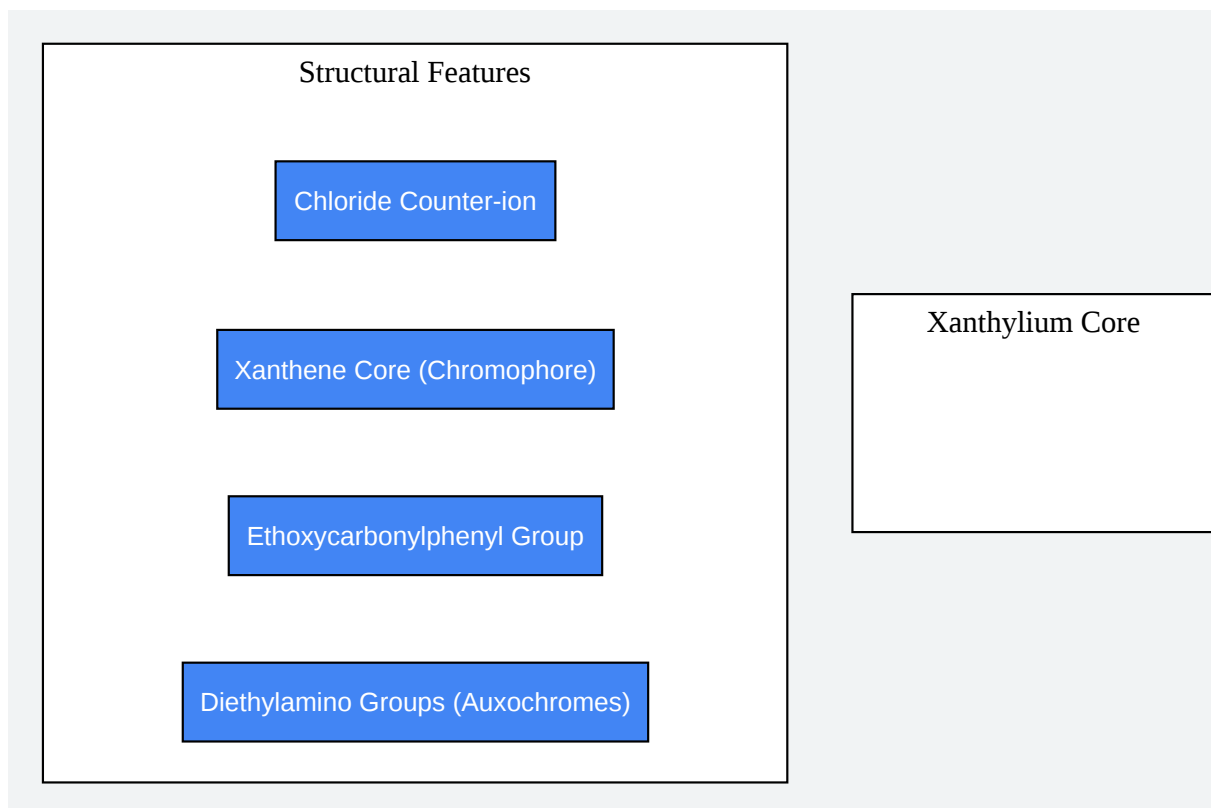
[1][2] Its solubility in polar solvents like water and ethanol is a key characteristic.[1][2][3]

Table 1: Chemical Identifiers and Physicochemical Properties of **Basic Violet 11**

Property	Value	Reference(s)
IUPAC Name	[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride	
Synonyms	Rhodamine 3B, C.I. 45175	[2][3]
CAS Number	2390-63-8	[2][3]
C.I. Number	45175	[3]
Molecular Formula	C30H35ClN2O3	[2][3]
Molecular Weight	507.06 g/mol	[3]
Appearance	Reddish-violet powder	[1][2]
Boiling Point	300 °C (at 101325 Pa)	[1][4]
Density	1.29 g/cm ³ (at 20 °C)	[4]
Water Solubility	26.6 g/L (at 20 °C)	[4]
Solubility	Soluble in ethanol, acetone, and butyl acetate.	[1]

Molecular Structure

The molecular structure of **Basic Violet 11** is based on a xanthene tricycle with two diethylamino groups at positions 3 and 6, which act as auxochromes, and an ethoxycarbonylphenyl group at position 9. The positive charge is delocalized across the conjugated system, and it is balanced by a chloride counter-ion.



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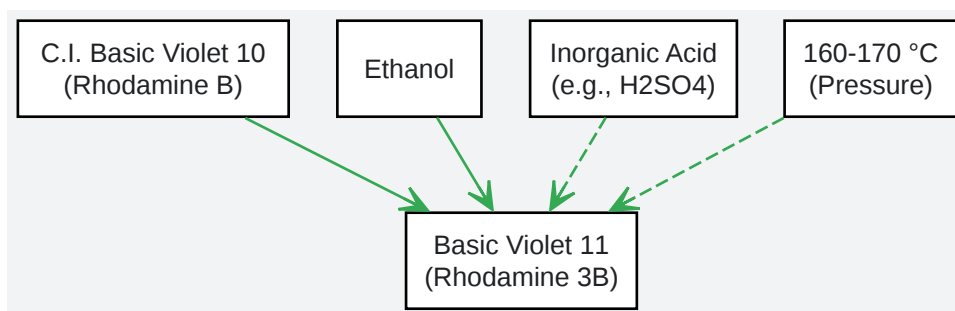
Caption: Molecular structure of **Basic Violet 11**.

Experimental Protocols

Synthesis of Basic Violet 11

A common manufacturing method for **Basic Violet 11** involves the esterification of C.I. Basic Violet 10 (Rhodamine B, C.I. 45170).^{[3][5]}

Reaction Scheme:



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Caption: Synthesis of **Basic Violet 11**.

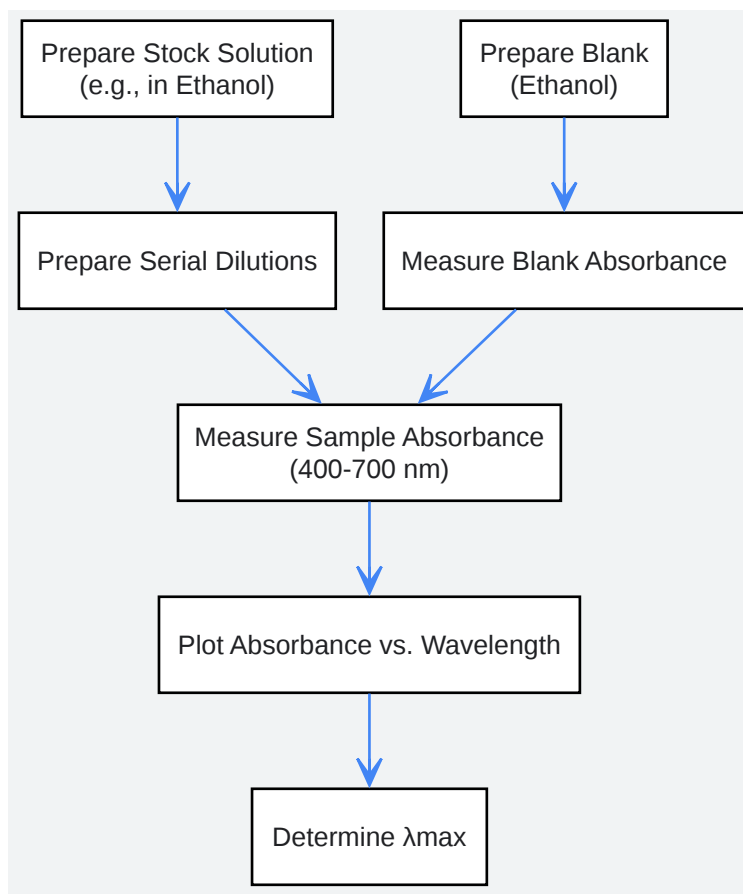
Detailed Protocol:

- Reactants: C.I. Basic Violet 10 (Rhodamine B) and ethanol are the primary reactants. An inorganic acid, such as sulfuric acid, can be used as a catalyst.
- Reaction Conditions: The reaction is typically carried out under pressure at a temperature of 160-170 °C.^{[3][5]}
- Procedure: a. C.I. Basic Violet 10 is mixed with an excess of ethanol in a pressure vessel. b. A catalytic amount of a strong inorganic acid is added. c. The vessel is sealed and heated to the specified temperature range for a sufficient period to allow for esterification. d. After the reaction is complete, the vessel is cooled, and the product is isolated.
- Purification: The crude product may be purified by recrystallization from a suitable solvent to obtain **Basic Violet 11** of high purity.

Spectroscopic Characterization

UV-Vis spectroscopy is used to determine the absorption characteristics of **Basic Violet 11** in the visible region of the electromagnetic spectrum.

Experimental Workflow:



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Caption: UV-Visible spectroscopy workflow.

Protocol:

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Sample Preparation: A stock solution of **Basic Violet 11** is prepared in a suitable solvent, such as ethanol. A series of dilutions are then made to fall within the linear range of the instrument.
- Measurement: a. The spectrophotometer is blanked using the pure solvent. b. The absorbance of each diluted solution is measured over a wavelength range of approximately 400 to 700 nm.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum. For rhodamine dyes, this is typically in the green-yellow region of the

spectrum.

IR spectroscopy is employed to identify the functional groups present in the **Basic Violet 11** molecule.

Protocol:

- **Sample Preparation:** A small amount of the solid **Basic Violet 11** sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Measurement:** The KBr pellet is placed in the sample holder of the spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule, such as C-H, C=C, C-N, C=O, and C-O stretching and bending vibrations.

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of **Basic Violet 11** by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol:

- **Sample Preparation:** A few milligrams of **Basic Violet 11** are dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl_3 , or dimethyl sulfoxide, DMSO-d_6) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer is used.
- **Measurement:** Both ^1H and ^{13}C NMR spectra are acquired.
- **Data Analysis:** The chemical shifts, coupling constants, and integration of the signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are analyzed to confirm the connectivity of atoms and the overall molecular structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **Basic Violet 11** (CAS 2390-63-8). The information on its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and characterization serves as a valuable resource for researchers and professionals working with this important xanthene dye. The provided data and methodologies will aid in the effective utilization and further investigation of **Basic Violet 11** in various scientific and industrial applications.

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